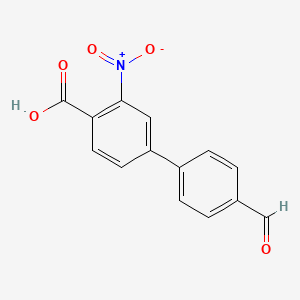

4-(4-Formylphenyl)-2-nitrobenzoic acid

説明

Contextualization within Biphenyl (B1667301) Carboxylic Acid Frameworks

Biphenyl carboxylic acids are a class of organic compounds that feature a biphenyl core—two phenyl rings linked by a single carbon-carbon bond—with one or more carboxylic acid functional groups. nih.gov This structural motif provides a stable and relatively rigid scaffold that is foundational in various areas of chemical science. nih.govchemimpex.com The biphenyl structure enhances properties like thermal stability and solubility, making these compounds valuable as intermediates in the synthesis of polymers, dyes, and pharmaceuticals. chemimpex.com

A significant application of biphenyl carboxylic acids is in the construction of Metal-Organic Frameworks (MOFs). nih.gov In this context, they act as organic "linkers" or "struts" that connect metal ions or clusters to form extended, porous, crystalline structures. The length and geometry of the biphenyl linker can influence the pore size and surface area of the resulting MOF, which in turn affects its properties for applications such as gas storage, catalysis, and supercapacitors. nih.gov For instance, 4,4'-Biphenyl dicarboxylic acid (BPDC) is a common linker used to create MOFs with large pores and high surface areas. nih.gov

Table 1: Properties of Representative Biphenyl Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area |

| Biphenyl-4-carboxylic acid | C₁₃H₁₀O₂ | 198.22 | Intermediate for polymers, dyes, pharmaceuticals, liquid crystals. chemimpex.comnist.gov |

| Biphenyl-3-carboxylic acid | C₁₃H₁₀O₂ | 198.22 | Research chemical, organic synthesis intermediate. nih.gov |

| 4,4'-Biphenyl dicarboxylic acid | C₁₄H₁₀O₄ | 242.23 | Organic linker for Metal-Organic Frameworks (MOFs). nih.gov |

| Biphenyl-3,3',4,4'-tetracarboxylic acid | C₁₆H₁₀O₈ | 330.25 | Ligand for constructing MOFs with varied topologies. rsc.org |

This table is generated based on data from the referenced articles.

Significance of Multifunctional Aromatic Compounds in Contemporary Chemical Research

Multifunctional aromatic compounds, such as 4-(4-Formylphenyl)-2-nitrobenzoic acid, are central to modern chemical research due to their structural complexity and functional versatility. openaccessjournals.com Aromatic compounds are defined by their stable, cyclic, and planar structure with delocalized π-electrons, a feature known as aromaticity. openaccessjournals.comwalshmedicalmedia.com This inherent stability makes them excellent scaffolds for building more complex molecules. walshmedicalmedia.com

The presence of multiple distinct functional groups on a single aromatic framework allows for a high degree of control over the molecule's physical, chemical, and biological properties. jocpr.com These groups can be fine-tuned to optimize interactions with biological targets, such as proteins and nucleic acids, which is a cornerstone of drug design. jocpr.com For example, aromatic rings are prevalent in pharmaceuticals where they can engage in π-stacking and hydrophobic interactions within receptor binding sites. jocpr.com

In materials science, multifunctional aromatics are crucial for creating advanced polymers, plastics, and dyes. ijrar.orgnumberanalytics.com The functional groups can serve as reaction sites for polymerization, points of attachment for other molecules, or as the source of specific properties like color, conductivity, or optical activity. numberanalytics.com The ability to synthesize and functionalize these compounds is an active area of research, aimed at creating novel materials for electronics, agrochemicals, and other technological applications. openaccessjournals.comijrar.org

Overview of Synthetic and Application Potentials of Related Chemical Entities

The synthetic route to a complex molecule like this compound would likely involve a multi-step process, drawing on established reactions for creating its constituent parts. The potential applications can be inferred from the known uses of similarly functionalized compounds.

Synthetic Potential:

Biphenyl Core Synthesis: The central biphenyl structure is commonly synthesized via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an arylboronic acid with an aryl halide using a palladium catalyst, is a particularly powerful and widely used method for this purpose. nih.gov

Functional Group Introduction:

Formylation: The introduction of a formyl group (-CHO) onto an aromatic ring can be achieved through various name reactions, including the Gattermann-Koch reaction (using carbon monoxide and HCl) or the Vilsmeier-Haack reaction (using dimethylformamide and phosphorus oxychloride). wikipedia.org

Nitration: The nitro group (-NO₂) is typically installed via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. prepchem.comorgsyn.org The synthesis of specific isomers, such as 2-nitrobenzoic acids, can also be achieved by the oxidation of the corresponding nitro-substituted precursors like 2-nitroacetophenone. google.com

Carboxylation: The carboxylic acid group (-COOH) can be formed by the oxidation of a methyl group on the aromatic ring, for instance, using potassium permanganate (B83412) or nitric acid. orgsyn.orggoogle.com

Application Potential: The combination of the formyl, nitro, and carboxylic acid groups on a biphenyl scaffold suggests several areas of application.

Pharmaceutical and Agrochemical Intermediates: Substituted biphenyls are key structural motifs in a wide range of pharmacologically active compounds, including anti-inflammatory agents and anti-HIV drugs. google.comnih.gov Nitroaromatic compounds are also vital intermediates in the synthesis of dyes and pharmaceuticals. google.com The presence of these groups makes the title compound a candidate for further elaboration into more complex bioactive molecules.

Materials Science: The rigid biphenyl structure is a component of liquid crystals. google.com The carboxylic acid group provides a handle for creating polyesters or polyamides, while the formyl and nitro groups can be used to tune the electronic and optical properties of the resulting materials. The molecule could also serve as a complex linker in the design of functional MOFs. nih.gov

Synthetic Chemistry: The formyl group is a versatile functional group that can react with amines to form Schiff bases, which are important ligands in coordination chemistry and catalysis. nih.gov The nitro group can be readily reduced to an amino group, providing a route to a different class of compounds, such as aminobiphenyl carboxylic acids, which opens up further synthetic possibilities.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-formylphenyl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-8-9-1-3-10(4-2-9)11-5-6-12(14(17)18)13(7-11)15(19)20/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTXRSVCAGZYBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688922 | |

| Record name | 4'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-59-1 | |

| Record name | 4'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Chemical Synthesis of 4 4 Formylphenyl 2 Nitrobenzoic Acid

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by breaking down a complex target molecule into simpler, commercially available starting materials. scitepress.orgrsc.org For 4-(4-Formylphenyl)-2-nitrobenzoic acid, the primary disconnection points are the C-C bond of the biphenyl (B1667301) core and the C-N and C-C bonds associated with the nitro and carboxylic acid groups, respectively.

A logical retrosynthetic approach would involve disconnecting the biphenyl bond, leading to two substituted benzene (B151609) rings. One ring would contain the formyl group (or a precursor), and the other would possess the nitro and carboxylic acid functionalities (or their precursors). This strategy allows for the independent synthesis of the two key fragments, which are then coupled in a later step.

Another key consideration is the order of introducing the functional groups. The directing effects of the existing substituents on the aromatic rings play a crucial role in achieving the desired regiochemistry. For instance, the formyl group is a meta-director, while the nitro group is also a meta-director, and the carboxylic acid group is a meta-director. The interplay of these directing effects must be carefully managed during the synthesis.

Carbon-Carbon Coupling Strategies for Biphenyl Core Construction

The formation of the biphenyl core is a critical step in the synthesis of this compound. Several modern cross-coupling reactions are well-suited for this transformation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile and widely used methods for constructing biaryl systems. youtube.comlibretexts.org It typically involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate in the presence of a palladium catalyst and a base. youtube.comlibretexts.org For the synthesis of our target molecule, this could involve coupling 4-formylphenylboronic acid with a 2-nitro-4-halobenzoic acid derivative or vice versa. The reaction is known for its high functional group tolerance and generally good yields. orgsyn.orgacs.orgnih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions. libretexts.orgnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgnumberanalytics.com While not a direct method for forming a biphenyl bond from two aryl components, it can be adapted for this purpose through a tandem sequence or by using a vinyl arene as one of the coupling partners. The intramolecular version of the Heck reaction is particularly useful for forming cyclic structures. wikipedia.orgyoutube.com

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgmdpi.com Similar to the Heck reaction, it doesn't directly form a biphenyl linkage but can be a strategic step in a multi-step synthesis. For instance, a Sonogashira coupling could be used to introduce an alkyne, which is then further transformed to create the second aryl ring. mdpi.comresearchgate.nethes-so.ch

Direct Arylation and Biaryl Formation

Direct arylation methods offer a more atom-economical approach to biphenyl synthesis by forming a C-C bond between two C-H bonds of arenes. While conceptually attractive, achieving high regioselectivity can be challenging. Other classical methods for biaryl formation, such as the Ullmann reaction, which involves the copper-promoted coupling of two aryl halides, could also be considered, although they often require harsh reaction conditions.

Regioselective Functionalization of Aromatic Rings

The precise placement of the nitro and carboxylic acid groups on the biphenyl scaffold is crucial. This requires a deep understanding of electrophilic aromatic substitution reactions and the directing effects of the substituents.

Introduction of Nitro Group: Nitration Chemistry

The introduction of the nitro group is typically achieved through electrophilic aromatic nitration. nih.govfrontiersin.org A mixture of nitric acid and sulfuric acid is the most common nitrating agent. The regioselectivity of the nitration is dictated by the existing substituents on the aromatic ring. For example, nitrating a 4-phenylbenzoic acid derivative would need to be carefully controlled to achieve the desired 2-nitro substitution, considering the directing effects of both the phenyl and carboxyl groups. The conditions for nitration, such as temperature and acid concentration, can be optimized to favor the formation of the desired isomer. frontiersin.orgchemicalbook.com

Introduction of Carboxylic Acid Group: Carboxylation and Oxidation Routes

There are several methods to introduce a carboxylic acid group onto an aromatic ring.

Oxidation of a Methyl Group: A common and effective strategy is the oxidation of a methyl group attached to the aromatic ring. organic-chemistry.orggoogle.comacs.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can be used for this transformation. reddit.comorgsyn.org For instance, one could start with a 4-methyl-2'-nitrobiphenyl derivative and oxidize the methyl group to a carboxylic acid.

Carboxylation: Direct carboxylation of an aromatic ring using carbon dioxide is a greener alternative, though it often requires specific catalysts and conditions to be effective. rsc.org Other methods include the hydrolysis of a nitrile group, which can be introduced via a Sandmeyer reaction from an amino group, or the carboxylation of an organometallic intermediate like a Grignard or organolithium reagent.

Interactive Data Table: Comparison of Biphenyl Formation Strategies

| Coupling Reaction | Catalyst System | Key Reactants | Advantages | Disadvantages |

| Suzuki-Miyaura | Pd catalyst, Base | Aryl boronic acid/ester + Aryl halide/triflate | High functional group tolerance, mild conditions, good yields youtube.comlibretexts.orgorgsyn.orgacs.org | Pre-functionalization of reactants required libretexts.org |

| Heck | Pd catalyst, Base | Aryl halide + Alkene | Good for vinyl-aryl coupling wikipedia.orgnumberanalytics.com | Not a direct biaryl coupling, potential for side reactions youtube.comnih.gov |

| Sonogashira | Pd catalyst, Cu co-catalyst, Base | Terminal alkyne + Aryl halide | Forms C(sp)-C(sp2) bonds efficiently organic-chemistry.orgmdpi.com | Requires a terminal alkyne, multi-step for biaryl synthesis researchgate.nethes-so.ch |

| Ullmann | Cu catalyst | Two Aryl halides | Classical method | Harsh reaction conditions often required |

Interactive Data Table: Methods for Introducing Functional Groups

| Functional Group | Method | Reagents | Key Considerations |

| Nitro Group | Electrophilic Nitration | HNO3, H2SO4 | Regioselectivity is critical, controlled conditions needed nih.govfrontiersin.orgchemicalbook.comprepchem.com |

| Carboxylic Acid | Oxidation of Methyl Group | KMnO4, H2CrO4 | Strong oxidation, can affect other functional groups organic-chemistry.orggoogle.comorgsyn.org |

| Carboxylic Acid | Hydrolysis of Nitrile | Acid or Base | Nitrile can be introduced via Sandmeyer reaction |

| Carboxylic Acid | Carboxylation | CO2, Organometallic reagent | Greener route, requires specific activation rsc.org |

Introduction of Formyl Group: Formylation and Oxidation of Precursors

The introduction of a formyl group onto the biphenyl scaffold is a critical step in the synthesis of this compound. This transformation can be accomplished through two primary strategies: direct formylation of a suitable biphenyl precursor or, more commonly, the oxidation of a precursor functional group, such as a methyl or benzyl (B1604629) alcohol group, that is already in the desired position.

The oxidation of a methyl group on a precursor molecule like 4-(4-methylphenyl)-2-nitrobenzoic acid is a frequently employed and effective method. This approach leverages the relative stability of the methyl group during the initial C-C bond-forming reactions used to create the biphenyl core. A variety of oxidizing agents can be utilized for this conversion. For instance, methods analogous to the oxidation of p-nitrotoluene to p-nitrobenzoic acid can be adapted. orgsyn.org Strong oxidizing agents such as sodium dichromate in sulfuric acid or potassium permanganate are capable of converting an aryl-bound methyl group to a carboxylic acid, and with carefully controlled conditions, the reaction can be stopped at the aldehyde stage.

A typical oxidation procedure involves reacting the methyl-substituted precursor with an oxidizing agent under controlled temperature and reaction times. The choice of oxidant and conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid.

Table 1: Comparison of Oxidation Methods for Aryl-Methyl to Aldehyde Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Potential Challenges |

| Chromium Trioxide (CrO₃) / Acetic Anhydride (B1165640) | Low temperature | Good selectivity for aldehydes | Stoichiometric use of toxic chromium reagents |

| Manganese Dioxide (MnO₂) | Reflux in chlorinated solvents | Selective for benzylic positions | Can require large excess of reagent; reactivity varies with preparation method |

| Potassium Permanganate (KMnO₄) | Controlled pH and temperature | Powerful and cost-effective | Risk of over-oxidation to carboxylic acid is high |

| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile/water | Mild conditions | Can be expensive; may require specific substrate activation |

Alternatively, the formyl group can be introduced from a precursor that is a benzyl alcohol. The alcohol itself can be formed from the methyl group via radical bromination followed by hydrolysis. This two-step process offers a milder route to the aldehyde. The benzylic alcohol can then be oxidized to the aldehyde using a wide range of selective and mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions, which minimizes the risk of over-oxidation.

Orthogonal Protection and Deprotection Group Strategies

The synthesis of a multifunctional molecule like this compound necessitates a sophisticated protecting group strategy. bham.ac.uk The presence of a carboxylic acid, a nitro group, and a formyl group—all of which possess different chemical reactivities—requires that certain groups be temporarily masked to prevent them from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org Orthogonal protection is a key strategy that allows for the selective removal of one protecting group in the presence of others by using specific and non-interfering reaction conditions. thieme-connect.deiris-biotech.de

In a typical multi-step synthesis of the target compound, both the carboxylic acid and the formyl group are prime candidates for protection. truman.edu

Carboxylic Acid Protection: The carboxylic acid group is acidic and nucleophilic, and its presence can interfere with many standard organometallic reactions, such as the Suzuki-Miyaura coupling often used to form the biphenyl C-C bond. It is commonly protected as an ester, such as a methyl or ethyl ester. These ester groups are robust enough to withstand many reaction conditions but can be readily removed at the end of the synthesis by base-catalyzed hydrolysis (e.g., using NaOH or KOH) or acid-catalyzed hydrolysis. truman.edu

Formyl Group Protection: The aldehyde functional group is highly susceptible to both oxidation and nucleophilic attack. If the formyl group is present on one of the coupling partners during a Suzuki reaction, it must be protected. A common method is to convert it into an acetal (B89532) or ketal, for example, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst to form a 1,3-dioxolane (B20135) ring. This protecting group is stable under basic and neutral conditions, including those of many coupling and oxidation reactions, but is easily removed with aqueous acid. libretexts.org

The orthogonality of this strategy is clear: the ester protecting the carboxylic acid is removed under basic conditions, while the acetal protecting the formyl group is removed under acidic conditions. This allows the chemist to unmask either functional group selectively without affecting the other. organic-chemistry.org

Table 2: Orthogonal Protecting Groups for this compound Synthesis

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability |

| Carboxylic Acid | Methyl or Ethyl Ester | CH₃OH or C₂H₅OH, H₂SO₄ (cat.) | Aqueous NaOH or HCl, heat | Stable to basic (mild), organometallic, and oxidizing conditions |

| Formyl (Aldehyde) | Acetal (1,3-Dioxolane) | Ethylene glycol, p-TsOH (cat.), Dean-Stark | Aqueous HCl or H₂SO₄ | Stable to basic, organometallic, and reducing/oxidizing conditions |

| Amine (if precursor) | Boc (tert-butyloxycarbonyl) | Boc₂O, base | Strong acid (e.g., TFA, HCl) | Stable to catalytic hydrogenation and basic conditions |

| Amine (if precursor) | Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable to acidic conditions |

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

A key step that requires extensive optimization is the Suzuki-Miyaura cross-coupling reaction used to form the biphenyl core. sciforum.net The efficiency of this reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system.

Key Optimization Parameters for Suzuki-Miyaura Coupling:

Palladium Catalyst: Catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, and more advanced catalysts with specialized ligands (e.g., XPhos, SPhos) are screened to find the one that provides the highest yield and fastest conversion with minimal side products. researchgate.net

Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical. The base activates the boronic acid and influences the reaction rate and yield. Its strength and solubility can dramatically affect the outcome.

Solvent: A variety of solvents, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, are tested. The solvent system must solubilize the reactants and facilitate the catalytic cycle.

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials, products, or catalyst.

Similarly, the oxidation step to form the aldehyde must be finely tuned. Over-oxidation is a major concern, leading to the formation of the unwanted carboxylic acid by-product. orgsyn.org Optimization involves selecting a moderately reactive oxidizing agent and carefully controlling the stoichiometry and temperature to favor aldehyde formation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to quench the reaction at the optimal time.

Chemical Reactivity and Derivatization Studies of 4 4 Formylphenyl 2 Nitrobenzoic Acid

Reactivity of the Aldehyde Functionality

The aldehyde group in 4-(4-formylphenyl)-2-nitrobenzoic acid is a key site for a variety of chemical transformations, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds.

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various organic ligands and biologically active molecules. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov

For instance, the reaction of an aromatic aldehyde with an aniline (B41778) derivative, typically catalyzed by a few drops of glacial acetic acid in a solvent like methanol, yields the corresponding Schiff base. chemicalbook.com While specific studies on this compound are not prevalent in the searched literature, it is anticipated to react with various anilines under similar conditions to produce a range of imine derivatives. The general structure of the expected products is shown below:

Reactants: this compound, Substituted Aniline

Product: Schiff base derivative

Conditions: Typically catalyzed by acid in an alcohol solvent.

The formation of the azomethine group (-HC=N-) is a key characteristic of these reactions. nih.govnih.gov

Here is a representative table of potential Schiff base derivatives that could be synthesized from this compound based on common reactants used in similar syntheses:

| Amine Reactant | Expected Schiff Base Product Name |

| Aniline | 4-(4-((Phenyl)imino)methyl)phenyl)-2-nitrobenzoic acid |

| 4-Methoxyaniline | 4-(4-(((4-Methoxyphenyl)imino)methyl)phenyl)-2-nitrobenzoic acid |

| 4-Nitroaniline | 2-Nitro-4-(4-(((4-nitrophenyl)imino)methyl)phenyl)benzoic acid |

| 4-Aminobenzoic acid | 4-(4-(((4-Carboxyphenyl)imino)methyl)phenyl)-2-nitrobenzoic acid |

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst. wikipedia.orgresearchgate.net The aldehyde group of this compound is a suitable substrate for this reaction. Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, such as in malonic acid, diethyl malonate, or cyanoacetic acid. wikipedia.org

The reaction proceeds via nucleophilic addition of the deprotonated active methylene compound to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

While specific experimental data for the Knoevenagel condensation of this compound is not detailed in the available literature, a variety of products can be anticipated based on the active methylene compound used.

| Active Methylene Compound | Expected Product Type |

| Malonic Acid | Cinnamic acid derivative |

| Diethyl Malonate | α,β-unsaturated ester |

| Malononitrile | Dinitrile derivative |

| Ethyl Cyanoacetate | Cyanoacrylate derivative |

The selective transformation of the aldehyde group without affecting the carboxylic acid or nitro functionalities is a key synthetic challenge.

Selective Oxidation: The aldehyde group can be oxidized to a carboxylic acid. Various methods exist for the oxidation of aldehydes. nih.gov For a substrate like this compound, a selective oxidizing agent would be required to avoid over-oxidation or reaction with the other functional groups. The product of such an oxidation would be 2-nitro-4,4'-biphenyldicarboxylic acid.

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH4) is a common reagent for this transformation. In some cases, to prevent side reactions like intramolecular transesterification, the reduction can be performed in the presence of a weak acid to quench the intermediate alkoxide. sigmaaldrich.com The selective reduction of aldehydes in the presence of ketones is also a well-established strategy. nih.gov The expected product of the selective reduction of the aldehyde in this compound is 4-(4-(hydroxymethyl)phenyl)-2-nitrobenzoic acid.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for the synthesis of esters, amides, and polymers.

Esterification: Carboxylic acids are readily converted to esters by reaction with alcohols in the presence of an acid catalyst. This reaction is typically reversible and driven to completion by removing the water formed. For nitro-substituted benzoic acids, direct esterification can be achieved by heating with an alcohol in the presence of a suitable catalyst.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This usually requires activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov The amide formation is a key reaction in the synthesis of many pharmaceuticals and materials. mdpi.com

The following table outlines potential ester and amide derivatives:

| Reactant | Activating Agent (for amidation) | Expected Product Name |

| Methanol | Acid catalyst | Methyl 4-(4-formylphenyl)-2-nitrobenzoate |

| Ethanol | Acid catalyst | Ethyl 4-(4-formylphenyl)-2-nitrobenzoate |

| Aniline | EDC | 4-(4-Formylphenyl)-N-phenyl-2-nitrobenzamide |

| Benzylamine | EDC | N-Benzyl-4-(4-formylphenyl)-2-nitrobenzamide |

The carboxylic acid functionality can be converted to more reactive derivatives like acid chlorides and anhydrides, which are valuable precursors for polymerization reactions.

Acid Chloride Formation: The conversion of a carboxylic acid to an acid chloride is a common synthetic transformation. Reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are frequently used for this purpose. mdpi.com For example, p-nitrobenzoic acid can be converted to p-nitrobenzoyl chloride by heating with thionyl chloride. cymitquimica.com It is expected that this compound would react similarly to yield 4-(4-formylphenyl)-2-nitrobenzoyl chloride. This acid chloride would be a highly reactive monomer for the synthesis of polyesters and polyamides.

Anhydride (B1165640) Formation: Carboxylic acid anhydrides can be formed by the dehydration of two molecules of a carboxylic acid, often by heating with a dehydrating agent. Mixed anhydrides can also be prepared. These anhydrides serve as activated carboxylic acid derivatives and can be used in polymerization reactions, similar to acid chlorides. Specific studies on the anhydride formation from this compound for polymerization are not detailed in the reviewed literature.

Transformations Involving the Nitro Group

The nitro group of this compound is a key functional moiety that dictates much of its chemical reactivity. Its strong electron-withdrawing nature not only influences the reactivity of the other functional groups but also serves as a handle for various chemical transformations. The primary reactions involving this group are reduction to an aniline and participation in nucleophilic aromatic substitution reactions.

Reductive Amination to Anilines

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast landscape of further derivatization. In the context of this compound, this reduction must be performed chemoselectively to avoid the simultaneous reduction of the aldehyde and carboxylic acid functionalities. One-pot reductive amination of aldehydes with nitroarenes is a well-established method for synthesizing secondary amines. nih.govbohrium.comresearchgate.netwikipedia.org This process typically involves the reduction of the nitro group to a primary amine, which then condenses with an aldehyde (in this case, the formyl group of another molecule or a different aldehyde) to form an imine, followed by the reduction of the imine to a secondary amine. wikipedia.org

Various catalytic systems have been developed for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups. For instance, gold nanoparticles supported on rutile titania (Au/TiO2-R) have been shown to effectively catalyze the reductive amination of aldehydes with nitroarenes using formic acid as a hydrogen source under mild conditions in water. nih.govrsc.org This approach is attractive from a green chemistry perspective. Similarly, iron(III) catalysts with silanes as reducing agents have demonstrated high chemoselectivity for the reduction of nitro groups over ketones, esters, and nitriles. nih.gov The selective reduction of aromatic nitro compounds in the presence of a carboxylic acid group has also been achieved using rhodium complexes under water-gas shift reaction conditions, yielding the corresponding aminobenzoic acid in high yields. researchgate.net

The general scheme for the reductive amination of this compound to the corresponding 2-amino derivative, 4-(4-Formylphenyl)-2-aminobenzoic acid, is presented below. The choice of catalyst and reducing agent is crucial to ensure the selective reduction of the nitro group while preserving the aldehyde and carboxylic acid moieties.

Table 1: Catalytic Systems for Chemoselective Nitro Group Reduction

| Catalyst System | Reducing Agent | Key Features | Reference |

| Au/TiO₂-R | Formic Acid | Mild conditions, water as solvent, gas-free. | rsc.org |

| Amine-bis(phenolate) iron(III) | Triethoxysilane | High chemoselectivity for nitro groups over carbonyls and esters. | nih.gov |

| Pd@Graphite Oxide | H₂ or Formic Acid | Efficient for tandem reductive amination of aldehydes with nitroarenes. | researchgate.net |

| cis-Rh(CO)₂(Amine)₂ | CO/H₂O (WGSR) | High chemoselectivity for aromatic nitro groups over carboxylic acids. | researchgate.net |

The resulting 4-(4-Formylphenyl)-2-aminobenzoic acid is a valuable intermediate for the synthesis of various heterocyclic compounds, such as acridones and benzodiazepines, through intramolecular condensation reactions.

Nucleophilic Aromatic Substitution Activated by the Nitro Group

The nitro group in this compound is positioned ortho to the carboxylic acid and meta to the formylphenyl group. Its strong electron-withdrawing nature activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, stabilizes this negatively charged intermediate, thus facilitating the reaction. wikipedia.orgyoutube.com

In the case of this compound, if a good leaving group (e.g., a halide) were present at the position ortho or para to the nitro group, SNAr would be a highly favorable reaction pathway. For instance, in a hypothetical derivative like 4-(4-Formylphenyl)-5-chloro-2-nitrobenzoic acid, the chlorine atom would be readily displaced by nucleophiles due to the activating effect of the para-nitro group.

Research on related nitrobenzoic acid derivatives demonstrates this principle. For example, the synthesis of various compounds via nucleophilic aromatic substitution on nitrobenzoic acid precursors has been reported, where a leaving group is displaced by nucleophiles like phenols or thiophenols. acs.org The reaction is typically carried out in the presence of a base, such as cesium carbonate or potassium carbonate, in a polar aprotic solvent like DMF or DMSO. acs.org

Table 2: Hypothetical SNAr Reactions on a Derivative of this compound

| Substrate | Nucleophile | Product |

| 4-(4-Formylphenyl)-5-chloro-2-nitrobenzoic acid | Phenol | 4-(4-Formylphenyl)-5-phenoxy-2-nitrobenzoic acid |

| 4-(4-Formylphenyl)-5-chloro-2-nitrobenzoic acid | Thiophenol | 4-(4-Formylphenyl)-5-(phenylthio)-2-nitrobenzoic acid |

| 4-(4-Formylphenyl)-5-chloro-2-nitrobenzoic acid | Aniline | 4-(4-Formylphenyl)-5-(phenylamino)-2-nitrobenzoic acid |

The efficiency of such SNAr reactions would be influenced by the nature of the nucleophile and the specific reaction conditions employed.

Cooperative Effects and Stereoelectronic Influences of Multiple Functional Groups

The chemical behavior of this compound is not merely the sum of its individual functional groups but is significantly influenced by the electronic and steric interplay between them. The formyl, nitro, and carboxyl groups are all electron-withdrawing, which has a profound impact on the electron density distribution across the biphenyl (B1667301) system.

Stereoelectronic effects, which relate to the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are critical in understanding the behavior of this molecule. wikipedia.org For example, the relative orientation of the lone pairs of the carboxylic acid's oxygen atoms with respect to the adjacent aromatic ring can influence its reactivity. The strong electron-withdrawing nature of the ortho-nitro group enhances the acidity of the carboxylic acid compared to benzoic acid itself.

The planarity of the biphenyl system is another crucial factor. Steric hindrance between the ortho-substituents on the two phenyl rings can lead to a twisted conformation, which would affect the extent of π-conjugation between the rings. This, in turn, can modulate the electronic communication between the formylphenyl group and the nitrobenzoic acid moiety, thereby influencing the reactivity at each functional site.

Chemo- and Regioselectivity in Complex Reaction Systems

In reactions involving multifunctional molecules like this compound, achieving chemo- and regioselectivity is a primary challenge and a key focus of synthetic strategy. researchgate.netdurgapurgovtcollege.ac.in Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.

As highlighted in the section on reductive amination, the chemoselective reduction of the nitro group in the presence of the aldehyde and carboxylic acid is a prime example of the challenges and solutions in this area. nih.govacs.orgrsc.org The choice of reagents and catalysts is paramount. For instance, catalytic hydrogenation with certain catalysts might reduce both the nitro and aldehyde groups, whereas specific systems like those mentioned (e.g., Fe-based catalysts with silanes) can exhibit high selectivity for the nitro group. nih.gov Similarly, the reduction of the carboxylic acid can be achieved chemoselectively in the presence of nitro groups and esters using borane (B79455) catalysis. unirioja.es

Regioselectivity would be a key consideration in reactions such as further substitution on the aromatic rings. For any electrophilic substitution, the directing effects of the existing substituents would compete. The nitro group directs meta to itself, while the carboxylic acid and formyl groups are also meta-directors. This would lead to a complex mixture of products unless one directing effect strongly dominates or steric factors favor a particular position. In nucleophilic aromatic substitution, the position of the leaving group relative to the activating nitro group would be the primary determinant of regioselectivity. wikipedia.org

The development of reaction protocols with high chemo- and regioselectivity is crucial for the efficient use of this compound as a building block in the synthesis of more complex target molecules. nih.govfrontiersin.org

Applications of 4 4 Formylphenyl 2 Nitrobenzoic Acid and Its Advanced Derivatives in Materials Science and Catalysis

Linker in the Construction of Porous Crystalline Materials

The rigid and functional nature of 4-(4-Formylphenyl)-2-nitrobenzoic acid makes it an exemplary candidate for constructing highly ordered, porous materials. These materials are of immense interest for applications in gas storage, separation, and catalysis.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of these materials, such as pore size, shape, and functionality, can be tuned by carefully selecting the metal and organic linker.

While extensive research has been conducted on various organic linkers for MOF and CP synthesis, specific examples detailing the use of this compound are not widely reported in publicly available literature. However, its structural motifs—a carboxylic acid for metal coordination and a formyl group for potential post-synthetic modification—make it a theoretically promising candidate for the creation of functional MOFs. The nitro group can also influence the electronic properties of the resulting framework or serve as a reactive site for further chemical transformations.

The general approach to synthesizing MOFs involves the reaction of a metal salt with an organic linker under solvothermal conditions. The resulting crystalline product's structure and properties are then thoroughly characterized.

Table 1: Potential Metal Ions for MOF Synthesis with Carboxylate Linkers

| Metal Ion | Potential Coordination Geometries | Relevant Properties in MOFs |

| Zinc (Zn²⁺) | Tetrahedral, Octahedral | Luminescence, Catalysis |

| Copper (Cu²⁺) | Square Planar, Octahedral | Open Metal Sites, Redox Activity |

| Zirconium (Zr⁴⁺) | Octahedral, Capped Trigonal Prismatic | High Thermal and Chemical Stability |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Various high coordination numbers | Luminescence, Magnetism |

This table represents common metal ions used in MOF synthesis and their typical characteristics, which could be applicable for a linker like this compound.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers, but in this case, the building blocks are linked by strong covalent bonds. These materials are known for their high thermal stability, low density, and permanent porosity.

The synthesis of COFs typically involves the reversible formation of covalent bonds, such as imine, boronate ester, or hydrazone linkages, between organic building blocks. The aldehyde group of this compound makes it a suitable building block for the synthesis of imine-linked COFs, when reacted with multitopic amines.

Table 2: Common Linkages in Covalent Organic Frameworks

| Linkage Type | Reactant Functional Groups | Key Characteristics |

| Imine | Aldehyde + Amine | Reversible, Stable |

| Boronate Ester | Boronic Acid + Diol | Reversible, Crystalline Products |

| Hydrazone | Hydrazide + Aldehyde | Stable, Used in Sensing Applications |

| Azine | Hydrazine + Aldehyde | Provides Docking Sites for Guest Molecules |

This table outlines common covalent linkages used in COF chemistry, where the aldehyde functionality of this compound would be relevant for imine, hydrazone, and azine formation.

Design and Synthesis of Advanced Ligands for Catalysis

The functional groups present in this compound can be chemically modified to produce sophisticated ligands for both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis with Transition Metal Complexes

In homogeneous catalysis, the catalyst is in the same phase as the reactants. The design of the organic ligand is crucial as it directly influences the catalytic activity, selectivity, and stability of the transition metal complex.

The carboxylic acid and nitro groups of this compound can be transformed into a variety of other functionalities. For example, the nitro group can be reduced to an amine, which can then be used to synthesize Schiff base, phosphine, or N-heterocyclic carbene (NHC) ligands. The formyl group can also participate in reactions to create more complex ligand structures.

While direct examples of catalytic applications using ligands derived from this compound are not prominent in the literature, the synthetic pathways to valuable ligand classes are well-established.

Heterogeneous Catalysis and Surface Modification

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, ligands derived from this compound could be anchored to a solid support, such as silica (B1680970) or a polymer resin. This immobilization combines the advantages of homogeneous catalysts (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts.

The carboxylic acid group provides a convenient anchor point for grafting onto functionalized surfaces. The rest of the molecule can be elaborated into a catalytically active metal-binding site. Again, while specific instances are not documented, the chemical nature of the compound lends itself to such applications.

Building Block for Functional Polymer Synthesis

Functional polymers are macromolecules that possess specific chemical or physical properties due to the presence of particular functional groups. These materials have a wide range of applications, including in biomedicine, electronics, and as smart materials.

The di-functional nature of derivatives of this compound (for example, after converting the formyl group to another reactive site) would allow it to act as a monomer in polymerization reactions. For instance, if the nitro group is reduced to an amine and the formyl group is maintained, the resulting amino-aldehyde could undergo polycondensation reactions.

The synthesis of functional polymers can be achieved through various techniques, including step-growth polymerization, chain-growth polymerization, and post-polymerization modification. The choice of method depends on the desired polymer architecture and properties. The incorporation of the biphenyl (B1667301) unit from this compound would impart rigidity and potentially interesting optical or thermal properties to the resulting polymer chain.

Contributions to Supramolecular Self-Assembled Systems

The same functional groups that make this compound a valuable monomer for polymerization also enable it to participate in the formation of intricate supramolecular structures. These systems are built upon non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov

The carboxylic acid group is a primary driver for self-assembly, readily forming robust hydrogen-bonded dimers. researchgate.netfigshare.com In the solid state, benzoic acid derivatives often form extended networks through these interactions. nih.govresearchgate.net The study of co-crystals involving nitrobenzoic acids has revealed the formation of diverse hydrogen-bonding motifs, leading to the construction of one, two, and three-dimensional supramolecular architectures. nih.govresearchgate.net

The interplay between the different functional groups can lead to the formation of complex, hierarchical structures. For instance, the hydrogen bonds from the carboxylic acid can direct the initial formation of a primary structure, which is then organized into a higher-order assembly by weaker interactions. This hierarchical self-assembly is a key principle in the design of complex functional materials. researchgate.net

Perfluoroalkylated benzoic acid derivatives have been shown to act as supramolecular gelators, forming gels in organic solvents through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov This demonstrates the potential for derivatives of this compound to form soft materials with applications in areas like environmental remediation. nih.gov

| Interaction Type | Participating Groups | Resulting Supramolecular Structure |

| Hydrogen Bonding | Carboxylic Acid, Nitro Group | Dimers, chains, sheets, 3D networks |

| π-π Stacking | Biphenyl Rings | Stacked aggregates, columnar structures |

| Combined Interactions | All functional groups | Hierarchical assemblies, supramolecular gels |

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 4 Formylphenyl 2 Nitrobenzoic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy

A ¹H NMR spectrum for 4-(4-Formylphenyl)-2-nitrobenzoic acid would be expected to show distinct signals corresponding to the aromatic protons and the aldehyde proton. The protons on the two phenyl rings would likely appear as complex multiplets due to spin-spin coupling. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), although its visibility can depend on the solvent used and sample concentration. The aldehyde proton is also highly deshielded and would be expected as a sharp singlet around δ 9-10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbons of the carboxylic acid and aldehyde groups, the carbon atoms bearing the nitro group and the connecting C-C bond, and the remaining aromatic carbons. The electron-withdrawing nature of the nitro, formyl, and carboxylic acid groups would cause the corresponding carbons and those nearby to resonate at lower fields (higher ppm values).

Predicted NMR Data

Based on analyses of similar compounds like 4-formylbenzoic acid and 2-nitrobenzoic acid, a table of expected chemical shift ranges can be constructed.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad singlet) | 165 - 175 |

| Aldehyde (-CHO) | 9.5 - 10.5 (singlet) | 190 - 200 |

| Aromatic Protons (Ar-H) | 7.5 - 8.5 (multiplets) | 120 - 150 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.comsurfacesciencewestern.com These two methods are often complementary. thermofisher.com

Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A very broad band would be expected in the 2500-3300 cm⁻¹ region, which is typical for the O-H stretching of a carboxylic acid dimer. The C=O stretch of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The aldehyde C=O stretch would also be present, typically slightly higher in frequency, around 1710 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are expected to produce two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net Aromatic C-H and C=C stretching vibrations would also be visible.

Raman Spectroscopy

In the Raman spectrum, the symmetric vibrations of non-polar bonds often produce stronger signals. Therefore, the symmetric stretch of the nitro group and the aromatic ring vibrations would be expected to be prominent. The C=O stretching vibrations would also be observable. Raman spectroscopy is particularly useful for studying crystal lattice vibrations and polymorphism if the compound is in a solid state. surfacesciencewestern.com

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (very broad) | Weak / Not observed |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 (strong) | ~1700 (medium) |

| Aldehyde (-CHO) | C=O Stretch | ~1710 (strong) | ~1710 (medium) |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 (strong) | ~1530 (medium) |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 (strong) | ~1350 (strong) |

| Aromatic Rings | C=C Stretch | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of an exact molecular formula.

For this compound (C₁₄H₉NO₅), the calculated exact mass is 271.0481 g/mol . HRMS analysis should yield a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds very closely to this value.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of •OH (17 Da) and subsequently CO (28 Da) from the carboxylic acid group.

Loss of the aldehyde group (-CHO) (29 Da) or just •H from the aldehyde.

Loss of the nitro group (-NO₂) (46 Da) or •NO (30 Da).

Cleavage of the bond between the two phenyl rings.

Analysis of fragments from related molecules like 4-formylbenzoic acid and 4-nitrobenzoic acid supports these predicted pathways. nist.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the molecular structure can be resolved. While no crystal structure for the title compound is currently available in open-access databases, a structure has been reported for a closely related ester, 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate. nih.gov For this compound, one would expect to observe intermolecular hydrogen bonding between the carboxylic acid groups, likely forming dimers, a common structural motif for carboxylic acids in the solid state. The analysis would also reveal the dihedral angle between the two phenyl rings, which is influenced by steric hindrance from the ortho-nitro group.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile organic compounds like this compound.

A typical method for purity assessment would involve Reverse-Phase HPLC (RP-HPLC). ekb.eg In this setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water (acidified with formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile or methanol. The separation would be achieved by running a gradient, starting with a higher proportion of water and gradually increasing the organic solvent concentration.

Detection would most likely be performed using a UV-Vis detector, as the aromatic rings and nitro group provide strong chromophores, allowing for sensitive detection. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound. The method would need to be validated to ensure it is specific, linear, accurate, and precise for quantifying the target compound and any potential impurities. nih.gov

Computational and Theoretical Investigations of 4 4 Formylphenyl 2 Nitrobenzoic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 4-(4-Formylphenyl)-2-nitrobenzoic acid, DFT calculations can elucidate the distribution of electrons and identify regions susceptible to chemical attack.

Key electronic properties derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. mdpi.com In a molecule like this compound, the electron-withdrawing nature of the nitro (NO₂) and formyl (CHO) groups significantly influences the electronic landscape. DFT calculations for similar nitroaromatic compounds confirm that these groups lower the energy of the LUMO, making the aromatic rings electron-deficient and susceptible to nucleophilic substitution. nih.govmdpi.com

An electrostatic potential (ESP) map is another valuable output of DFT. It visualizes the charge distribution across the molecule. For this compound, the ESP map would show negative potential (red/yellow) around the oxygen atoms of the carboxyl and nitro groups, indicating their role as hydrogen bond acceptors. Positive potential (blue) would be expected around the acidic proton of the carboxylic acid and the hydrogen of the formyl group.

These computational analyses provide a detailed reactivity profile. For instance, the formyl group is identified as a primary site for nucleophilic addition, while the carboxylic acid group is characterized as a Brønsted-Lowry acid and a site for esterification or amidation. The nitro-substituted ring is activated towards nucleophilic aromatic substitution, a reactivity pattern that can be precisely quantified by DFT calculations. mdpi.com

Table 1: Summary of DFT-Derived Reactivity Insights

| Feature | Computational Method | Predicted Property | Implication for Reactivity |

|---|---|---|---|

| Electronic Orbitals | DFT (HOMO/LUMO analysis) | Low-energy LUMO localized on the nitro-substituted ring. mdpi.com | High susceptibility to nucleophilic attack. |

| Charge Distribution | DFT (Electrostatic Potential Map) | Negative potential on oxygen atoms; positive potential on acidic and aldehydic protons. | Defines sites for hydrogen bonding and proton donation. |

| Reaction Sites | DFT (Fukui Functions) | High electrophilicity index on the formyl carbon and the carbon bearing the nitro group. | Predicts primary sites for nucleophilic addition and substitution. |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations track the movements of atoms over time, revealing the molecule's dynamic behavior. For this compound, MD simulations are crucial for understanding its conformational flexibility and how it interacts with its environment.

The central biphenyl (B1667301) linkage is a key structural feature. The two phenyl rings can rotate relative to each other, but this rotation is sterically hindered by the substituents, particularly the bulky nitro and carboxylic acid groups at the ortho positions. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This conformational landscape is critical for understanding how the molecule might fit into a receptor site or pack in a crystal lattice.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water, DMSO), one can observe the formation and dynamics of hydrogen bonds. The carboxylic acid group would act as both a hydrogen bond donor and acceptor, while the formyl and nitro groups would primarily be acceptors. These simulations can quantify the strength and lifetime of these interactions, which govern the molecule's solubility and self-assembly behavior.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can go beyond predicting reactivity to map out the entire energy profile of a chemical reaction. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them.

For this compound, one could computationally investigate the mechanism of its synthesis, such as a Suzuki coupling, or its subsequent reactions. For example, the oxidation of the formyl group to a second carboxylic acid could be modeled. researchgate.net The process involves calculating the energy of the system as the reactants approach and transform. The peak of this energy profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction.

Such analyses are powerful for optimizing reaction conditions. By adding a catalyst to the simulation, researchers can see if it provides an alternative reaction pathway with a lower activation energy. This computational approach allows for the in-silico screening of potential catalysts and reaction conditions before they are attempted in the lab, saving time and resources.

Prediction of Spectroscopic Signatures (NMR, IR shifts)

Computational chemistry can predict spectroscopic data with remarkable accuracy, aiding in the identification and characterization of compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated from DFT calculations. By calculating the vibrational frequencies of the molecule's chemical bonds, a spectrum is produced that can be compared to experimental data. For this compound, key predicted vibrations would include the C=O stretch of the carboxylic acid (typically ~1700-1725 cm⁻¹), the C=O stretch of the aldehyde (~1690-1715 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively). nist.govnist.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. The calculation determines the magnetic shielding around each nucleus (¹H and ¹³C), which is then converted to a chemical shift value. These predictions are invaluable for assigning peaks in an experimental spectrum, especially for complex aromatic regions. For this molecule, distinct signals would be predicted for the formyl proton (~10 ppm), the acidic proton (>12 ppm), and the eight aromatic protons, with their exact shifts influenced by the electronic effects of the nitro and formyl groups. chemicalbook.comrsc.org

Table 2: Predicted Spectroscopic Data Based on Related Structures

| Spectroscopy | Functional Group | Predicted Shift Range (ppm or cm⁻¹) | Reference Structure / Note |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | > 12 | Based on data for 4-Formylbenzoic acid. chemicalbook.com |

| ¹H NMR | Formyl (-CHO) | ~ 10.1 | Based on data for 4-Formylbenzoic acid. chemicalbook.com |

| ¹H NMR | Aromatic (Ar-H) | 7.5 - 8.5 | Complex pattern expected due to substitution. |

| IR | Carboxylic Acid (C=O) | 1700 - 1725 cm⁻¹ | Typical range for aromatic carboxylic acids. |

| IR | Formyl (C=O) | 1690 - 1715 cm⁻¹ | Typical range for aromatic aldehydes. |

| IR | Nitro (NO₂) | 1520 - 1560 cm⁻¹ (asymm.) | Based on data for 4-Nitrobenzoic acid. nist.govchemicalbook.com |

| IR | Nitro (NO₂) | 1345 - 1385 cm⁻¹ (symm.) | Based on data for 4-Nitrobenzoic acid. nist.govchemicalbook.com |

Molecular Modeling for Ligand-Host or Building Block Interactions

The specific geometry and functional groups of this compound make it an interesting candidate for use as a building block in supramolecular chemistry and materials science. Molecular modeling is essential for designing and predicting the outcomes of these applications.

As a building block, this molecule possesses several key features: a rigid biphenyl core, a carboxylic acid group capable of forming strong hydrogen bonds or coordinating to metal ions, and a formyl group that can participate in dynamic covalent chemistry or further hydrogen bonding. These features make it a potential linker for the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Modeling can be used to predict which metal clusters or organic nodes would combine with this linker to form stable, porous structures.

In the context of host-guest chemistry, the molecule itself or a larger assembly derived from it could act as a host for smaller guest molecules. nih.govresearchgate.net Molecular docking simulations, a type of molecular modeling, can be used to predict whether a potential guest molecule will bind within a cavity of the host. These simulations calculate a binding score based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, and π-π stacking between aromatic rings). This predictive power allows researchers to screen libraries of potential guests for a specific host, guiding the design of new materials for applications like chemical sensing or separations. mdpi.com For example, related nitrobenzoic acids have been investigated as building blocks for creating diverse heterocyclic scaffolds with potential applications in drug discovery. nih.gov

Future Research Trajectories and Emerging Opportunities for 4 4 Formylphenyl 2 Nitrobenzoic Acid

Exploration of Unconventional Synthetic Strategies

The conventional synthesis of 4-(4-formylphenyl)-2-nitrobenzoic acid likely relies on classical cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, future research could pivot towards more innovative and efficient synthetic routes that offer advantages in terms of atom economy, reduced waste, and novel reactivity.

Photoredox Catalysis: The synthesis of substituted biphenyls and benzophenones has been increasingly achieved through photoredox catalysis. nih.govacs.org This approach, utilizing visible light to drive chemical transformations, could offer a milder and more selective alternative to traditional palladium-catalyzed methods for the synthesis of this compound and its derivatives. Research could focus on developing photoredox-catalyzed C-H activation strategies, potentially enabling the direct coupling of a nitrobenzoic acid derivative with a benzaldehyde (B42025) precursor, thereby streamlining the synthetic process. acs.orgacs.orgrsc.org

Organocatalysis: The field of organocatalysis, which employs small organic molecules as catalysts, presents a metal-free and often more sustainable approach to synthesis. researchgate.netmdpi.comyoutube.comyoutube.comyoutube.comyoutube.com Future investigations could explore the use of chiral organocatalysts to achieve enantioselective synthesis of derivatives of this compound, which would be particularly valuable for applications in medicinal chemistry. For instance, organocatalytic methodologies could be developed for the asymmetric functionalization of the aldehyde group or for the construction of the biphenyl (B1667301) backbone with controlled stereochemistry.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions that are exothermic or involve hazardous reagents. youtube.comresearchgate.netbeilstein-journals.orgacs.orgajgreenchem.comrsc.orgacs.org The synthesis of aromatic ketones and other functionalized aromatics has been successfully demonstrated in flow reactors. nih.govresearchgate.netbeilstein-journals.orgzenodo.org Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a safer, more scalable manufacturing process. beilstein-journals.orgajgreenchem.com

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. nih.govbeilstein-journals.orgnih.gov The dual functionality of this compound makes it an ideal candidate for incorporation into various MCRs.

Ugi and Passerini Reactions: The aldehyde and carboxylic acid groups of the title compound are perfectly suited for participation in classic MCRs like the Ugi and Passerini reactions. acs.orgyoutube.comzenodo.orgnih.govrsc.orgbeilstein-journals.orgresearchgate.netacs.orgorgsyn.orgnih.gov

In a Ugi four-component reaction , this compound could serve as both the aldehyde and carboxylic acid components (intramolecularly) or react with an external amine and isocyanide to generate complex, highly substituted scaffolds. acs.orgyoutube.combeilstein-journals.orgresearchgate.netnih.gov

Similarly, in a Passerini three-component reaction , it could react with an isocyanide to form α-acyloxy amides, which are valuable intermediates in medicinal chemistry. zenodo.orgnih.govrsc.orgacs.orgorgsyn.org

The resulting products would possess a pre-installed nitro-substituted biphenyl moiety, a common feature in pharmacologically active molecules.

Novel MCR Development: Beyond established MCRs, there is an opportunity to design novel reaction cascades that leverage the unique reactivity of this compound. For instance, a sequential reaction could involve an initial MCR at the aldehyde and carboxyl groups, followed by a subsequent transformation of the nitro group, such as a reduction to an amine and further functionalization.

Advancements in Materials Engineering Utilizing its Derivatives

The rigid biphenyl structure and the presence of versatile functional groups suggest that derivatives of this compound could serve as valuable building blocks for advanced materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The dicarboxylic acid functionality, which can be readily obtained from the formyl group via oxidation, makes this compound a prime candidate for the synthesis of MOFs and COFs. youtube.comnih.govnih.govrsc.orgyoutube.comacs.org

| Framework Type | Potential Application | Key Feature of this compound Derivative |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis, sensing | The dicarboxylic acid can coordinate with metal ions to form porous, crystalline structures. youtube.comnih.govnih.govrsc.orgyoutube.com The nitro group can be used for post-synthetic modification or to tune the electronic properties of the framework. |

| Covalent Organic Frameworks (COFs) | Optoelectronics, catalysis, energy storage | The aldehyde or dicarboxylic acid can be used as a monomer in the formation of porous, crystalline polymers with tunable properties. acs.org |

The nitro group within the framework could be used to modulate the material's properties, such as its affinity for specific gases or its catalytic activity. Furthermore, the nitro group could be reduced to an amine post-synthesis, providing a site for further functionalization. nih.gov

Functional Polymers: The aldehyde and carboxylic acid groups can be utilized in polymerization reactions to create novel functional polymers. For example, condensation polymerization with diamines or diols could lead to the formation of polyesters or polyamides containing the nitro-biphenyl moiety. These polymers could exhibit interesting properties such as high thermal stability, specific optical properties, or liquid crystallinity, making them suitable for applications in electronics or as high-performance materials. mdpi.com

Challenges and Prospects in Sustainable Chemical Synthesis and Application

While the potential of this compound is significant, several challenges must be addressed to realize its full potential in a sustainable manner.

Sustainable Synthesis: The development of green synthetic routes is paramount. This includes the use of renewable starting materials, environmentally benign solvents (such as water or bio-based solvents), and energy-efficient reaction conditions (e.g., lower temperatures and pressures). acs.orgrsc.orgresearchgate.netuhmreactiondynamics.orgnih.govresearchgate.netresearchgate.net Research into biocatalytic methods for the synthesis of the biphenyl backbone or for the selective functionalization of the aromatic rings could offer a highly sustainable alternative to traditional chemical methods. researchgate.netacs.orgnih.govrsc.orgrsc.org

Catalyst Recovery and Reuse: For syntheses that rely on precious metal catalysts, such as palladium for Suzuki couplings, developing methods for catalyst recovery and reuse is crucial for economic and environmental sustainability. nih.gov The use of supported catalysts or nanocatalysts can facilitate easier separation and recycling. researchgate.net

Biodegradability and Environmental Impact: Nitroaromatic compounds can be persistent environmental pollutants and may have toxicological effects. mdpi.comyoutube.comacs.org A critical area of future research will be to assess the biodegradability and environmental fate of this compound and its derivatives. Designing these molecules with "end-of-life" considerations, such as incorporating biodegradable linkages or functional groups that facilitate environmental degradation, will be essential for their long-term sustainable application.

Q & A

Q. What are the key synthetic pathways for 4-(4-Formylphenyl)-2-nitrobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of benzoic acid derivatives. A plausible route includes:

Nitration : Introduce the nitro group at the ortho position of benzoic acid under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration .

Formylation : Use Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the formyl group at the para position of the phenyl ring. Steric hindrance from the nitro group may require extended reaction times or elevated temperatures (~80°C) .

Purification : Recrystallization from ethanol/water or chromatographic separation to isolate the product.

Q. How are spectroscopic techniques (FT-IR, NMR, MS) employed to confirm the structure and purity of this compound?

Methodological Answer:

- FT-IR : Confirm presence of functional groups:

- ¹H NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm), formyl proton (δ ~9.8–10.2 ppm), and carboxylic acid proton (δ ~12–13 ppm, often broad).

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₄H₉NO₅ (theoretical MW: 287.22) with fragmentation patterns reflecting loss of NO₂ (46 amu) or COOH (45 amu) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD simulations) predict reactivity and guide experimental design?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites. For example, the formyl group’s carbonyl carbon is highly electrophilic, making it reactive toward nucleophiles like amines .

- Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction solvents. Polar aprotic solvents (e.g., DMF) stabilize transition states in formylation reactions .

- Transition State Analysis : Model energy barriers for nitration to predict regioselectivity and avoid meta-substitution .

Case Study : DFT studies on analogous nitrobenzoic acids show that electron-withdrawing groups (e.g., NO₂) reduce aromatic ring electron density, directing formylation to the para position .

Q. How should researchers address contradictory data in spectroscopic or synthetic outcomes?

Methodological Answer:

Cross-Validation : Compare results across multiple techniques (e.g., X-ray crystallography to confirm NMR assignments) .

Controlled Replication : Repeat syntheses with strict adherence to stoichiometry and conditions.

Statistical Analysis : Apply factorial design (e.g., 2³ design) to isolate variables affecting yield or purity (e.g., temperature, catalyst loading, reaction time) .

Example : If NMR shows unexpected peaks, conduct HSQC to distinguish between regioisomers or byproducts. For inconsistent yields, use Taguchi methods to identify critical factors .

Q. What strategies mitigate challenges in introducing both nitro and formyl groups on sterically hindered aromatic systems?

Methodological Answer:

- Sequential Functionalization : Prioritize nitration before formylation, as the nitro group’s electron-withdrawing effect directs formylation to the para position .

- Catalytic Enhancements : Use Lewis acids (e.g., FeCl₃) to activate the aromatic ring during formylation .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity via controlled heating .

Q. How can researchers leverage this compound in developing functional materials or bioactive molecules?

Methodological Answer:

- Coordination Chemistry : The carboxylic acid and nitro groups enable metal coordination for MOF synthesis. For example, Cu(II) complexes show potential in catalysis .